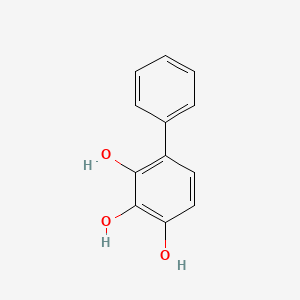

4-Phenylpyrogallol

Description

Structure

3D Structure

Properties

CAS No. |

3934-76-7 |

|---|---|

Molecular Formula |

C12H10O3 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

4-phenylbenzene-1,2,3-triol |

InChI |

InChI=1S/C12H10O3/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7,13-15H |

InChI Key |

XRBNDLYHPCVYGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C=C2)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl Substituted Pyrogallol 1 Arenes

Acid-Catalyzed Cyclocondensation Approaches

The most common and cost-effective method for synthesizing C-phenylpyrogallol researchgate.netarenes is the acid-catalyzed cyclocondensation reaction between pyrogallol (B1678534) and an aromatic aldehyde, typically benzaldehyde (B42025). mdpi.commdpi.com This reaction involves the electrophilic substitution of the electron-rich pyrogallol rings by the protonated aldehyde, leading to the formation of a cyclic tetramer. semanticscholar.org The process is known to produce a mixture of conformational isomers, primarily the chair and cone (or crown) forms, whose proportions can be influenced by the specific reaction conditions. nih.govmdpi.com

Optimization of Reaction Conditions and Reagent Stoichiometry

The outcome of the cyclocondensation reaction is highly sensitive to several factors, including temperature, reaction time, and the stoichiometry of the reactants and catalyst.

Temperature and Time: The reaction is typically performed by refluxing the reactants for several hours. For instance, a common procedure involves heating a mixture of pyrogallol and benzaldehyde in ethanol (B145695) with a catalytic amount of concentrated hydrochloric acid at 70–80°C for 12 hours or more. nih.govmdpi.comnih.gov Studies have shown that the reaction temperature can influence the resulting isomer distribution. researchgate.net For example, the synthesis of C-(4-substituted phenyl)calix researchgate.netpyrogallolarenes at different temperatures (room temperature vs. reflux) can lead to the formation of different isomers. researchgate.net

Reagent Stoichiometry: An equimolar ratio of pyrogallol to benzaldehyde is generally employed. nih.govmdpi.comnih.gov The amount of acid catalyst is also a critical parameter. While a catalytic amount is necessary to promote the reaction, excessive acid can lead to the formation of linear oligomers instead of the desired cyclic macrocycle. semanticscholar.org A typical successful synthesis uses a 5 mmol solution of pyrogallol and 5 mmol of benzaldehyde with approximately 0.4 mL of concentrated HCl (37%). nih.govmdpi.com

The table below summarizes typical reaction conditions for the synthesis of C-tetra(phenyl)pyrogallol researchgate.netarene.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Yield | Reference |

| Pyrogallol (5 mmol) | Benzaldehyde (5 mmol) | Conc. HCl (0.4 mL) | Ethanol (10 mL) | 70-80°C | 12 h | 56% | mdpi.com |

| Pyrogallol (5 mmol) | Benzaldehyde (5 mmol) | Conc. HCl (0.4 mL) | Ethanol (20 mL) | 70-80°C | 12 h | 56% | nih.gov |

Influence of Aldehyde and Pyrogallol Precursors

The structure of the aldehyde precursor is a key determinant of the final macrocycle's properties. While pyrogallol serves as the phenolic unit, the aldehyde provides the "feet" of the calixarene (B151959), influencing its solubility and complexation behavior. For phenyl-substituted pyrogallol researchgate.netarenes, benzaldehyde or its derivatives are used. nih.govmdpi.com

The electronic and steric properties of substituents on the benzaldehyde ring can affect the reaction. The use of various para-substituted benzaldehydes has been explored to create a library of modified pyrogallol researchgate.netarenes. rsc.orgresearchgate.netresearchgate.net These modifications on the lower rim of the macrocycle are crucial for tuning its functionality for specific applications. nih.govmdpi.com For example, introducing alkoxy groups of varying lengths to the phenyl ring can alter the π–π distance and twist angle of the pendent groups in the final structure. rsc.org

Role of Solvent Systems in Reaction Outcomes

The choice of solvent plays a significant role in the synthesis of pyrogallol researchgate.netarenes, affecting both the reaction rate and the isomeric distribution of the product. Ethanol is the most commonly used solvent due to its ability to dissolve the reactants and its suitable boiling point for refluxing. nih.govmdpi.comnih.gov

Solvent polarity has been shown to influence the preferred conformation of the final product. rsc.org For instance, in aprotic solvents, the chair conformation of pyrogallol researchgate.netarenes is often favored, whereas protic solvents may favor the boat conformation. rsc.org Some procedures utilize a mixture of solvents, such as ethanol and water, which can aid in the precipitation and purification of the product. researchgate.netnih.gov The solvent can also play a role during crystallization, sometimes becoming incorporated into the crystal lattice as guest molecules, which in turn can influence the packing and observed structure. umsystem.edu The existence and stability of self-assembled capsules from these macrocycles are also highly dependent on the solvent, with competitive solvents like methanol (B129727) or DMSO capable of disrupting the hydrogen-bonded assemblies. researchgate.net

Alternative Synthetic Routes

To overcome some limitations of the traditional acid-catalyzed method, such as long reaction times and the formation of isomeric mixtures, alternative synthetic strategies have been developed.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a green and efficient alternative for producing pyrogallol researchgate.netarenes. semanticscholar.org This technique significantly reduces reaction times from many hours to just a few minutes, often leading to higher yields and cleaner products. semanticscholar.orgrsc.org The rapid heating provided by microwave irradiation can enhance the rate of the cyclocondensation reaction. mdpi.comasianpubs.org

This method has been successfully applied to the synthesis of both alkyl- and aryl-substituted pyrogallol researchgate.netarenes. ntu.ac.uk For example, combining a Brønsted acid catalyst with microwave irradiation has been shown to be an effective green method for synthesizing these macrocycles. ntu.ac.uk The protocol often results in significant improvements in both yield and reaction time compared to conventional heating methods. rsc.org

The table below compares conventional and microwave-assisted synthesis for related compounds.

| Synthesis Method | Reaction Time | Yield | Advantages | Reference |

| Conventional Heating | Several hours | Moderate | Simple setup | semanticscholar.org |

| Microwave-Assisted | Few minutes | High | Reduced time, energy, waste; higher yield | semanticscholar.orgrsc.org |

Metal Templation Strategies in Macrocycle Formation

Metal ions can act as templates to organize the reacting molecules, pre-arranging them into a conformation that favors the formation of the cyclic product. dcu.ie This kinetic template effect can enhance the yield of the desired macrocycle. dcu.ie

In the synthesis of pyrogallol researchgate.netarenes, various metal salts have been investigated for their templating effects. A study on the synthesis of tetra-4-fluoropyrogallol researchgate.netarene found that sodium, potassium, zinc, and nickel salts all enhanced the yield of the tetramer. dcu.ie The metal ion is thought to coordinate with the hydroxyl groups of the pyrogallol and aldehyde intermediates, bringing the reactive sites into close proximity for efficient cyclization. dcu.ie

Furthermore, metal ions are integral to the formation of larger, self-assembled structures. For example, six pyrogallol researchgate.netarene units can self-assemble in the presence of 24 Cu(II) ions to form a large, neutral coordination capsule, demonstrating how metal coordination can direct the formation of complex supramolecular architectures. nih.govnih.gov This strategy highlights the versatility of using metal ions not only to facilitate the initial macrocycle formation but also to construct elaborate nanostructures. diva-portal.org

Control of Stereochemistry and Conformation during Synthesis

The synthesis of phenyl-substituted pyrogallol rsc.orgarenes, typically achieved through the acid-catalyzed condensation of pyrogallol with benzaldehyde, is known to produce a mixture of conformational isomers. mdpi.comnih.gov The control over which isomer predominates is a critical aspect of the synthetic methodology.

Formation of Conformational Isomers (e.g., Crown, Chair, Boat)

The condensation reaction between pyrogallol and an aldehyde can lead to several macrocyclic isomers, most notably the crown, chair, and boat conformers. mdpi.com For C-tetra(phenyl)pyrogallol rsc.orgarene, the synthesis typically results in a conformational mixture of the crown (also referred to as cone or rccc) and chair (rctt) isomers. nih.govresearchgate.netnih.gov

Crown (Cone) Conformer : This isomer, designated as rccc, has all four phenyl groups oriented on the same side of the macrocycle, creating a distinct cavity. researchgate.net The hydroxyl groups on the upper rim can form intramolecular hydrogen bonds, which often contributes to its thermodynamic stability, particularly in pyrogallol rsc.orgarenes with aliphatic substituents. researchgate.netntu.ac.uk

Chair Conformer : This isomer, often designated as rctt, has a flattened, less symmetrical structure compared to the crown. dcu.ie

Boat Conformer : While not always a direct product of synthesis, the crown conformer can exhibit dynamic behavior in solution, interconverting into a boat conformation. mdpi.comnih.govmdpi.com Experimental evidence suggests that in solution, phenyl-substituted pyrogallol rsc.orgarenes can exist as a dynamic boat. mdpi.comnih.gov

Factors Governing Conformational Mixture Ratios

The ratio of the conformational isomers in the final product is not arbitrary and is governed by several key factors, including the nature of the aldehyde substituent and the reaction conditions.

| Factor | Influence on Conformer Ratio | Research Findings |

| Aldehyde Substituent | Aromatic aldehydes like benzaldehyde favor the formation of the chair isomer. mdpi.comntu.ac.uk Alkyl aldehydes tend to favor the more thermodynamically stable cone isomer. researchgate.netntu.ac.uk | The synthesis of C-tetra(phenyl)-pyrogallol rsc.orgarene yields the chair isomer as the major product. mdpi.comnih.gov In one specific study, the crude product mixture was found to contain a ratio of 57% chair conformer to 43% crown conformer. nih.govmdpi.com |

| Steric Hindrance | Greater steric bulk on the aldehyde generally increases the yield of the chair conformation. ntu.ac.uk | The use of benzyl (B1604629) aldehydes can lead to the exclusive isolation of the chair conformer. ntu.ac.uk |

| Reaction Temperature | Temperature can affect the distribution of isomers formed during the reaction. tandfonline.com | Different isomers of C-(4-substituted phenyl)calix rsc.orgpyrogallolarene were observed when reactions were conducted at room temperature versus under reflux conditions. tandfonline.com |

| Solvent | The solvent system can influence the conformational outcome and the interactions within the final structure. rsc.orgresearchgate.net | The interaction with the solvent can favor different conformational equilibria in solution. mdpi.com |

Diastereoselective Synthesis for Specific Isomers

While standard condensation reactions produce mixtures, specialized techniques can be employed to achieve diastereoselectivity. One such method involves the use of a vortex fluidic device (VFD) for the acid-catalyzed condensation of pyrogallol with aromatic aldehydes. rsc.org This continuous flow microfluidic approach has been shown to selectively form pyrogallol rsc.orgarenes, yielding predominantly their C4v (crown) isomers. rsc.org This demonstrates a significant step towards the controlled, selective synthesis of a desired conformer.

Isolation and Purification Techniques for Conformational Isomers

Given that the synthesis typically yields a mixture, the separation of the individual conformational isomers is a crucial subsequent step. The differing solubilities and crystalline properties of the crown and chair conformers are exploited in various purification techniques.

Crystallization Procedures for Conformer Separation

Crystallization is a widely used and effective method for separating the crown and chair conformers of C-tetra(phenyl)pyrogallol rsc.orgarene. nih.govnih.govscispace.com The process relies on the different solubility profiles of the isomers in various organic solvents.

Separation can be achieved through repeated recrystallization from specific solvents. ntu.ac.ukmdpi.com For instance, the differing solubilities of the chair and cone conformers in polar organic solvents like diethyl ether or acetonitrile (B52724) allow for their separation by filtration and subsequent recrystallization. ntu.ac.uk The chair conformation is noted to be considerably more soluble in such solvents than the cone. ntu.ac.uk

Solvent Extraction Methodologies

Solvent extraction provides another powerful route to isomer separation. mdpi.comresearchgate.net This technique was successfully used to separate the cone and chair conformers of C-tetra(phenyl)pyrogallol rsc.orgarene. nih.govresearchgate.net

A specific reported procedure involves the following steps:

The crude solid mixture is stirred in a ternary solvent system of ethyl acetate, ethanol, and water, often in a 2:1:1 ratio. mdpi.comnih.gov

The less soluble isomer, the chair conformer, remains as a suspended solid and is separated by filtration. mdpi.comnih.govresearchgate.net

The more soluble isomer, which exists as a boat/crown conformer, remains dissolved in the filtrate. It can be recovered by evaporating the solvent mixture. mdpi.comresearchgate.net

This extraction or precipitation procedure effectively partitions the isomers based on their differential solubility in the chosen solvent system. dcu.ie

| Technique | Description | Example |

| Crystallization | Exploits differences in the solubility and crystal packing of isomers. | Repeated recrystallization from acetonitrile or diethyl ether to separate the more soluble chair conformer from the less soluble cone conformer. nih.govntu.ac.uk |

| Solvent Extraction | Uses a specific solvent mixture to selectively dissolve one isomer while leaving the other as a precipitate. | Stirring the crude mixture in ethyl acetate/ethanol/water (2:1:1). The chair conformer is isolated via filtration, while the boat/crown conformer is recovered from the filtrate. mdpi.comnih.govresearchgate.net |

Conformational Analysis and Dynamic Behavior of Phenyl Substituted Pyrogallol 1 Arenes

Elucidation of Conformational Isomers

The fundamental framework of a pyrogallol (B1678534) mdpi.comarene is a cyclic tetramer formed from the condensation of pyrogallol and an aldehyde, in this case, benzaldehyde (B42025), which introduces the phenyl substituents. nih.gov This core structure can fold into several distinct conformations, primarily the crown, chair, and boat forms. mdpi.comresearchgate.net

Structural Characterization of Crown, Chair, and Boat Conformations

The synthesis of C-tetra(phenyl)pyrogallol mdpi.comarene typically yields a mixture of conformational isomers, with the chair and crown (also referred to as cone) conformations being the most prevalent. mdpi.comresearchgate.netmdpi.com The separation of these conformers can be achieved through crystallization techniques, allowing for their individual characterization using methods like FTIR, ¹H-NMR, and ¹³C-NMR spectroscopy. mdpi.com

Crown (or Cone) Conformation (rccc): In the crown conformation, all four phenyl groups are oriented on the same side of the macrocyclic ring, creating a cone-like shape. researchgate.netsemanticscholar.org This arrangement results in a cavity that is electron-rich and capable of encapsulating guest molecules. researchgate.net The ¹H-NMR spectrum of the crown conformer typically shows simplified signals due to its higher symmetry. For instance, the hydroxyl groups may appear as two single peaks. mdpi.com

Chair Conformation (rctt): The chair conformation is characterized by two adjacent phenyl groups pointing up and the other two pointing down, relative to the plane of the macrocycle. ntu.ac.ukumsystem.edu This leads to a more extended and less symmetrical structure compared to the crown. The ¹H-NMR spectrum of the chair isomer is consequently more complex, often displaying multiple signals for the hydroxyl and aromatic protons, reflecting the different chemical environments of the pyrogallol units. mdpi.commdpi.com

Boat Conformation: While the crown and chair are often the primary products of synthesis, experimental evidence suggests that in solution, particularly for phenyl-substituted pyrogallol mdpi.comarenes, a dynamic boat conformation may exist. mdpi.combvsalud.orggrafiati.com The boat conformation can be considered an intermediate in the interconversion between other forms. researchgate.net The presence of a boat conformer can be inferred from dynamic NMR studies, where changes in temperature lead to coalescence of signals as the molecule rapidly changes its shape. mdpi.com For instance, O-acetylation of the crown conformer of C-tetra(phenyl)pyrogallol mdpi.comarene has been shown to result in a boat conformation in solution. mdpi.comnih.govnih.gov

The structural assignments of these conformers are supported by detailed analysis of their NMR spectra. For example, the number and multiplicity of signals for the hydroxyl and aromatic protons provide clear evidence for the symmetry of each conformer. mdpi.commdpi.com

Factors Influencing Conformational Preference

The preferred conformation of a phenyl-substituted pyrogallol mdpi.comarene is a delicate balance of several influencing factors:

Synthesis Conditions: The conditions under which the macrocycle is synthesized play a crucial role in determining the initial ratio of conformers. mdpi.combvsalud.orgnih.gov For C-tetra(phenyl)pyrogallol mdpi.comarene, the chair isomer is often the major product. mdpi.commdpi.com

Substituents on the Lower Rim: The nature of the substituent at the bridging carbon atoms significantly impacts the conformational landscape. Bulky aromatic substituents, such as the phenyl group, can favor the formation of chair-type isomers. researchgate.netresearchgate.net This is in contrast to pyrogallol mdpi.comarenes with smaller alkyl substituents, where the cone conformation is often more stable. researchgate.net

Solvent Effects: The solvent environment can influence the conformational equilibrium. For instance, in aprotic solvents, the chair conformation of pyrogallol mdpi.comarenes is generally favored, whereas protic solvents can favor the boat conformation. rsc.org

Intramolecular Hydrogen Bonding: The extensive network of hydroxyl groups on the upper rim of the pyrogallol mdpi.comarene can form intramolecular hydrogen bonds. The absence of a strong intramolecular hydrogen bonding network, which can be disrupted by bulky substituents on the lower rim, can lead to more dynamic behavior in solution. mdpi.com

Solution-Phase Conformational Dynamics

In solution, phenyl-substituted pyrogallol mdpi.comarenes are not static entities but are involved in a dynamic equilibrium between their different conformational states. This dynamic behavior is a key aspect of their chemistry.

Interconversion Pathways and Energy Barriers

The different conformers of pyrogallol mdpi.comarenes can interconvert, although the energy barriers for these transformations can be significant. The interconversion between cone and boat conformations is a well-studied process that can occur rapidly at room temperature for some pyrogallol mdpi.comarenes. researchgate.net However, the conversion between the major chair and crown conformers is generally a much slower process and may require elevated temperatures to overcome the high energy barrier. ntu.ac.uk In some cases, the interconversion is so slow at room temperature that the individual conformers can be considered stable. psu.edu

Dynamic ¹H-NMR spectroscopy is a powerful tool for studying these interconversion processes. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to observe the coalescence of signals, which occurs when the rate of interconversion becomes comparable to the NMR timescale. From these coalescence temperatures, the energy barriers for the conformational changes can be calculated. nih.govnih.gov For example, dynamic NMR studies on acetylated C-tetra(phenyl)pyrogallol mdpi.comarene in DMSO-d₆ solution have revealed a slow interconversion between boat conformations at room temperature. nih.govnih.gov

Kinetic and Thermodynamic Aspects of Conformer Equilibria

The relative populations of the different conformers at equilibrium are determined by their thermodynamic stabilities. In the case of C-tetra(phenyl)pyrogallol mdpi.comarene synthesis, the chair conformer is often the thermodynamically more stable product, being formed in a higher proportion (around 57%) compared to the crown conformer (around 43%). mdpi.com

The kinetics of the interconversion process determine how quickly the equilibrium is reached. While the cone and boat conformations of some pyrogallol mdpi.comarenes can interconvert rapidly, the high stability of the pyrogallol mdpi.comarene macrocycle means that the interconversion between the initially formed chair and crown isomers can be very slow, effectively "locking" them in their respective conformations under normal conditions. dcu.ie

Influence of Substituents on Dynamic Behavior

Substituents on both the upper and lower rims of the pyrogallol mdpi.comarene can significantly influence its dynamic behavior.

Lower Rim Substituents: As previously mentioned, bulky aromatic substituents on the lower rim, like the phenyl groups in 4-phenylpyrogallol, can lead to a preference for the chair conformation and may also result in more dynamic behavior in solution due to the disruption of intramolecular hydrogen bonds. researchgate.netmdpi.comresearchgate.net

Upper Rim Substituents: Modification of the hydroxyl groups on the upper rim can dramatically alter the conformational dynamics. For example, O-acetylation of the chair conformer of C-tetra(phenyl)pyrogallol mdpi.comarene results in a product that retains the chair conformation. mdpi.comnih.govnih.gov In contrast, O-acetylation of the crown conformer leads to a conformational change to a boat form in solution. mdpi.comnih.govnih.gov This demonstrates that chemical modification of the upper rim can be a powerful tool for controlling the conformational preferences and dynamics of these macrocycles.

Derivatization and Functionalization Strategies of Phenyl Substituted Pyrogallol 1 Arenes

Chemical Modification of the Upper Rim (Hydroxyl Groups)

The upper rim of phenyl-substituted pyrogallol (B1678534) Current time information in Bangalore, IN.arenes presents a dense array of hydroxyl groups, which are the primary sites for chemical modification. These modifications can rigidify the macrocycle's conformation, introduce new functionalities, and alter its solubility and complexation properties. mdpi.com Common strategies include esterification, alkylation, and the introduction of specialized functional moieties.

The reaction between pyrogallol and benzaldehyde (B42025) typically yields a conformational mixture of C-tetra(phenyl)pyrogallol mdpi.comarene, primarily consisting of the crown and chair isomers. nih.govnih.govmdpi.com The O-acetylation of these separated conformers using acetic anhydride (B1165640) in pyridine (B92270) is a well-studied derivatization that has a profound and conformation-dependent impact on the macrocyclic structure. nih.govmdpi.com

When the isolated chair conformer of C-tetra(phenyl)pyrogallol mdpi.comarene is subjected to O-acetylation, the resulting product, dodecaacetyl-tetra(phenyl)pyrogallol mdpi.comarene, retains the original chair conformation. nih.govnih.govmdpi.com This indicates that the acetylation of the hydroxyl groups does not induce a conformational rearrangement in this isomer.

Conversely, the O-acetylation of the crown conformer under identical conditions leads to a significant conformational change. The reaction product is not the crown-acetylated derivative but rather the boat conformer of dodecaacetyl-tetra(phenyl)pyrogallol mdpi.comarene. nih.govmdpi.com Dynamic 1H-NMR studies of this acetylated product reveal that two distinct boat conformations are formed in solution, which undergo slow interconversion at room temperature. nih.govnih.gov This conformational switch highlights the influence of the bulky acetyl groups on the thermodynamic stability of the final structure. The synthesis of the parent C-tetra(phenyl)pyrogallol mdpi.comarene produces a mixture with a 57% chair to 43% crown conformer ratio, which can be efficiently separated before derivatization. mdpi.com

Table 1: Conformational Outcomes of O-Acetylation on C-tetra(phenyl)pyrogallol mdpi.comarene Isomers

| Starting Conformer | Reagents | Resulting Conformer | Yield (%) | Reference(s) |

| Chair | Acetic Anhydride, Pyridine | Chair | 73% | nih.gov |

| Crown | Acetic Anhydride, Pyridine | Boat | 62% | nih.gov |

Beyond simple acetylation, the hydroxyl groups of the upper rim can undergo various other esterification and alkylation reactions to introduce different functionalities. mdpi.comresearchgate.net These modifications are crucial for fine-tuning the electronic properties and steric profile of the macrocycle's cavity.

Esterification with aromatic acid chlorides provides a pathway to introduce bulky aryl ester groups. For instance, C-arylcalix mdpi.compyrogallolarenes have been reacted with cinnamoyl chloride and benzoyl chloride in pyridine to yield the corresponding cinnamate (B1238496) and benzoate (B1203000) esters in high yields. grafiati.comgrafiati.com These derivatives have shown potential as UV-B absorbers. grafiati.comgrafiati.com

Alkylation of the hydroxyl groups is another key functionalization route. mdpi.comresearchgate.net While complete alkylation can be challenging, various alkylating agents have been explored. Reactions using reagents like ethyl bromoacetate (B1195939) allow for the introduction of ester-containing alkyl chains, which can then be hydrolyzed to yield water-soluble carboxymethylated derivatives. A PhD thesis detailed attempts at alkylation using ethylbromopropionate and 1-bromopropane, demonstrating the exploration of different chain lengths and functionalities. dcu.ie

Table 2: Examples of Esterification and Alkylation Reactions on the Upper Rim

| Reagent | Functional Group Introduced | Product Type | Reference(s) |

| Benzoyl Chloride | Benzoyl | Dodeca-benzoyl ester | mdpi.comunal.edu.co |

| Cinnamoyl Chloride | Cinnamoyl | Cinnamate ester | grafiati.comgrafiati.com |

| Ethyl Bromoacetate | Ethoxycarbonylmethyl | Carboxylic acid ester (precursor) | researchgate.net |

| Ethylbromopropionate | Ethoxycarbonylpropyl | Propionate ester | dcu.ie |

To impart specific recognition properties or to enhance water solubility, a variety of functional groups can be installed on the upper rim. nih.gov

Phosphoryl Groups: The introduction of phosphoryl groups is a known modification for related macrocycles like resorcinarenes, where they can bridge adjacent phenolic units to create more rigid cavitand structures. dcu.ie This strategy provides a conceptual framework for creating analogous phosphorylated pyrogallol mdpi.comarenes.

Carboxymethyl Groups: Carboxymethylation is achieved by alkylating the hydroxyl groups with an appropriate haloacetic acid ester (e.g., ethyl bromoacetate) followed by hydrolysis. This process yields per-O-carboxymethylated pyrogallol mdpi.comarenes. The resulting poly-carboxylate macrocycles are typically water-soluble as their corresponding salts (e.g., potassium salts) and are effective ligands for various metal ions. mdpi.com

Acetyl Hydrazide Groups: Calix mdpi.compyrogallol derivatives functionalized with acetylhydrazide groups have been synthesized in high yields. researchgate.net The synthesis involves the hydrazinolysis of a precursor containing ester groups. These acetylhydrazide-functionalized macrocycles were found to preferentially adopt a boat conformation. researchgate.net

Imidazolium (B1220033) Groups: While more commonly documented for resorcinarenes, the introduction of imidazolium cationic units onto the upper rim is a viable strategy for creating water-soluble pyrogallol mdpi.comarene derivatives with anion binding capabilities. nih.govmdpi.com

The reaction of C-tetra(phenyl)pyrogallol mdpi.comarene with benzoyl chloride is a key derivatization pathway, often referred to as benzylation or, more accurately, benzoylation. mdpi.comunal.edu.co This esterification is typically performed by treating the pyrogallol mdpi.comarene with benzoyl chloride using a base such as diisopropylethylamine (DIPEA) at elevated temperatures. mdpi.com The reaction results in the formation of a dodeca-benzylated (dodeca-benzoyl) macrocycle. mdpi.com

This modification significantly alters the properties of the macrocycle. The resulting dodeca-benzylated tetra(phenyl)pyrogallol mdpi.comarene has been studied for its ability to form host-guest complexes. For example, its interaction with carnitine was confirmed using NMR and UV-vis spectroscopy, demonstrating the formation of a stable host-guest complex. mdpi.comresearchgate.net In contrast, the benzylated derivative of C-tetra(propyl)pyrogallol mdpi.comarene showed no such interaction, highlighting the critical role of the lower-rim phenyl substituents in defining the cavity's recognition properties. mdpi.comdntb.gov.ua

Chemical Modification of the Lower Rim

The lower rim of C-tetra(phenyl)pyrogallol mdpi.comarene consists of the four phenyl groups originating from the benzaldehyde used in the initial cyclooligomerization reaction.

The most effective strategy for functionalizing the lower rim is not through post-synthesis modification of the robust phenyl groups, but by employing a substituted aldehyde during the initial synthesis of the macrocycle. mdpi.comnih.govresearchgate.net By choosing an aldehyde that already contains the desired functional group, a wide variety of functionalities can be incorporated directly into the lower rim of the pyrogallol mdpi.comarene structure.

This "bottom-up" approach allows for the introduction of diverse substituents. For example, using 4-hydroxybenzaldehyde (B117250) in the condensation reaction with pyrogallol yields a tetra(4-hydroxyphenyl)pyrogallol mdpi.comarene. unal.edu.co These phenolic hydroxyl groups on the lower rim can then serve as handles for further derivatization. Similarly, aldehydes bearing polar groups such as amines, other alcohol moieties, or carboxylic acids can be used to synthesize polar-footed pyrogallol mdpi.comarenes, enhancing their solubility in different media or providing anchor points for linking other molecules. ntu.ac.uk This method has also been extended to include glycosylated derivatives of hydroxybenzaldehydes, enabling the synthesis of complex glycoclusters on a macrocyclic scaffold. worktribe.com This strategy underscores the versatility of the pyrogallol mdpi.comarene platform, where the properties of the lower rim are programmed from the choice of the aldehyde starting material.

Electrophilic Substitution Reactions on Aromatic Ring Systems

Electrophilic aromatic substitution is a fundamental class of reactions for modifying aromatic compounds. wisdomlib.org In the context of C-phenylpyrogallol researchgate.netarenes, the reactivity of the two types of aromatic rings—the pyrogallol rings and the pendant phenyl rings—differs significantly. The chemistry of the upper rim (the aromatic part of the pyrogallol units) offers a diverse range of potential derivatizations, including halogenation, nitration, and formylation. rsc.org

The pyrogallol rings are highly activated towards electrophilic substitution due to the presence of three powerful electron-donating hydroxyl groups. researchgate.netjyu.fi This high reactivity makes the macrocycle susceptible to attack by electrophiles but also presents significant challenges, including the potential for uncontrolled side reactions, polymerization, and oxidative degradation. uio.nontu.ac.uk Conversely, the pendant phenyl rings are less activated and their functionalization is more commonly achieved by using substituted aldehydes during the initial synthesis rather than by post-cyclization substitution. rsc.org

The hydroxyl groups on the pyrogallol units strongly direct incoming electrophiles to the vacant position located between two hydroxyl groups (C-5 of the pyrogallol moiety). This high electron density makes this site the primary target for substitution. jyu.fiorientjchem.org However, this activation is so potent that it often leads to undesirable outcomes under standard electrophilic substitution conditions.

Formylation: Attempts to perform ortho-formylation on highly activated phenols like pyrogallol using the MgCl₂/Et₃N base system have resulted in polymerization, highlighting the difficulty in controlling the reaction on such electron-rich systems. uio.no

Halogenation: Research into the bromination of a C-(dec-10-ene)-calix researchgate.netpyrogallolarene using various reagents (N-Bromosuccinimide & AIBN, HBr, Br₂) resulted in the formation of an intractable black solid. ntu.ac.uk This suggests that under these conditions, the highly activated pyrogallol macrocycle may undergo degradation or cross-linked polymerization rather than clean substitution. ntu.ac.uk

Nitration: While direct nitration is a common electrophilic substitution reaction for many arenes chemistrystudent.comucalgary.ca, its application to highly activated substrates like phenol (B47542) can lead to oxidative decomposition. worldscientificnews.com For calixarenes, nitration has been successfully performed, typically on derivatives where the hydroxyl groups are protected (e.g., as alkoxy groups) to temper their activating influence. utwente.nl

Mannich Reaction: In the related resorcin jyu.fiarene system, which is also highly activated, the Mannich reaction with aniline (B41778) and formaldehyde (B43269) proceeds regioselectively, yielding a single isomer. acs.org This demonstrates that with careful selection of reagents and conditions, controlled electrophilic substitution on activated calixarene (B151959) platforms is achievable.

The following table summarizes key research findings on electrophilic substitution attempts on pyrogallolarenes and related highly activated systems.

| Reaction Type | Substrate | Reagents/Conditions | Outcome | Reference(s) |

| Bromination | C-(dec-10-ene)-calix researchgate.netpyrogallolarene | NBS & AIBN; HBr; Br₂ | Formation of intractable solid; degradation or polymerization suggested. | ntu.ac.uk |

| Formylation | Pyrogallol | MgCl₂/Et₃N, paraformaldehyde | Polymerization | uio.no |

| Mannich Reaction | Resorcin jyu.fiarene | Aniline, Formaldehyde | Regioselective formation of pentabenzoxazine product in 51% yield. | acs.org |

| Nitration | Tetrapropoxycalix researchgate.netarene | 65% Nitric acid, CH₂Cl₂/Acetic Acid | Mixture of mono- and di-nitro products. | utwente.nl |

Direct electrophilic substitution on the pendant phenyl rings of a pre-formed C-phenylpyrogallol researchgate.netarene is not a commonly reported functionalization strategy. The primary method for introducing functionality onto these rings is to employ a substituted benzaldehyde during the initial acid-catalyzed condensation reaction with pyrogallol. rsc.org For example, C-4-methoxyphenylpyrogallol researchgate.netarene can be synthesized from pyrogallol and 4-methoxybenzaldehyde. wisdomlib.org

Were direct substitution to be attempted, the pendant phenyl rings would be expected to react similarly to other alkyl-substituted benzenes, undergoing reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation. The large, sterically bulky calixarene scaffold would likely direct incoming electrophiles to the para position of the phenyl ring, assuming it is unsubstituted, although steric hindrance could significantly impact reactivity.

The table below provides examples of how functionalized phenyl groups are incorporated into pyrogallol researchgate.netarenes via synthesis rather than by direct substitution.

| Target Compound | Precursors | Purpose of Functionalization | Reference(s) |

| C-4-methoxyphenylpyrogallol researchgate.netarene | Pyrogallol, 4-Methoxybenzaldehyde | Varying the phenyl substituent to study structural and property trends. | wisdomlib.org |

| C-chlorobutylpyrogallol researchgate.netarene | Pyrogallol, 2-(4-chlorobutyl)-1,3-dioxolane | Introduction of a halogenated lower-rim chain. | rsc.org |

| C-bromooctylpyrogallol researchgate.netarene | Pyrogallol, Bromononanal | Introduction of a long, halogenated alkyl chain on the lower rim. | rsc.org |

| Tetra-(pentafluoro)-phenylpyrogallol researchgate.netarene | Pyrogallol, Pentafluorobenzaldehyde | Introduction of highly fluorinated phenyl groups. | dcu.ie |

Computational Chemistry and Theoretical Investigations of Phenyl Substituted Pyrogallol 1 Arenes

Quantum Mechanical Studies of Conformational Preferences

Quantum mechanical calculations have been instrumental in elucidating the conformational landscape of phenyl-substituted pyrogallol (B1678534) researchgate.netarenes. These studies offer a detailed understanding of the relative stabilities of different conformers and the energy barriers that separate them.

Theoretical studies have been conducted to understand the dynamics of assembly and the conformational preferences of phenyl-substituted pyrogallol researchgate.netarenes by calculating the potential energy curves along specific torsion angles. For instance, the potential energy curve for the rotation around the (R-pyrogallol)CH-(R-pyrogallol) dimeric bond in the precursor of 2,8,10,14-tetraphenylpyrogallol researchgate.netarene has been calculated. This was achieved by obtaining the equilibrium geometry of the dimer at the B3LYP/6-311G(d,p) level of theory and then calculating the single-point energies as the torsion angle of the selected bond was gradually increased. researchgate.net

| Computational Method | Basis Set | Focus of Calculation |

|---|---|---|

| B3LYP | 6-311G(d,p) | Potential energy curve along the (Aryl-pyrogallol)CH-(Aryl-pyrogallol) torsion angle |

A significant finding from the potential energy surface calculations is the determination of the energy barrier for the free rotation around the bond connecting the pyrogallol units. For the aryl-substituted dimer precursor of a tetraphenylpyrogallol researchgate.netarene, a high energy barrier for this rotation has been calculated. researchgate.net

This high barrier suggests that when the substituent (R) is a phenyl group, the substituent and the pyrogallol ring are unlikely to rotate freely around that bond during the assembly of the macrocycle. This lack of free rotation is believed to favor the formation of the chair-like (rctt) conformer as the final product. researchgate.net This theoretical prediction aligns with experimental observations that aryl-substituted pyrogallol researchgate.netarenes predominantly adopt the rctt conformation. researchgate.net

| System | Energy Barrier (Hartrees) | Energy Barrier (kcal/mol) | Computational Level |

|---|---|---|---|

| Aryl-substituted dimeric precursor | 0.77879 | 488.7 | B3LYP/6-311G(d,p) |

The electronic properties of pyrogallol researchgate.netarenes are a key aspect of their function as host molecules. Theoretical studies have shown that these macrocycles possess an electron-rich cavity, which is a result of the numerous hydroxyl groups on the upper rim. nih.gov This feature is crucial for their ability to interact with and encapsulate guest molecules.

Electrostatic potential (ESP) maps, calculated from the wave functions, provide a visual representation of the charge distribution in a molecule. For alkyl-substituted pyrogallol researchgate.netarenes, ESP maps have revealed an accumulation of negative electrostatic potential within the cavity of their rccc (crown) conformers. While specific ESP maps for phenyl-substituted pyrogallol researchgate.netarenes are not as readily available in the literature, the general principles of an electron-rich cavity are expected to hold, with the phenyl groups influencing the shape and distribution of this potential. The positive electrostatic potential is also noted to be present for the central C-H bond in the resorcinol (B1680541) and pyrogallol units, which can be a site for interaction with anions. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of phenyl-substituted pyrogallol researchgate.netarenes. Various DFT functionals, such as the hybrid B3LYP and the double-hybrid B97D, have been employed to study the structural and electronic properties of these macrocycles.

DFT calculations have been successfully used to compare the relative stabilities of different conformers, such as the rccc (crown) and rctt (chair) forms. These calculations have shown that the choice of the functional can be critical, as different functionals can sometimes lead to different predictions regarding the most stable conformer. For instance, while B3LYP calculations suggested that the rccc conformer is more stable for a range of substituted pyrogallol researchgate.netarenes, the B97D functional, which accounts for dispersion forces, confirmed experimental observations that the relative stability is dependent on the nature of the substituent.

Furthermore, DFT is the underlying theoretical framework for the calculation of the potential energy surfaces and rotational energy barriers discussed earlier. The application of DFT allows for a detailed exploration of the conformational landscape and the prediction of the most likely products of the macrocyclization reaction based on the energetic accessibility of different conformations. researchgate.net

Molecular Modeling for Structural and Mechanistic Insights

Molecular modeling encompasses a range of computational techniques that provide valuable insights into the structure and dynamic behavior of molecules. For phenyl-substituted pyrogallol researchgate.netarenes, molecular modeling has been used to understand their assembly into larger supramolecular structures and their interactions with guest molecules.

Molecular dynamics (MD) simulations, for example, can be used to study the dynamic behavior of these macrocycles in solution, providing insights into their flexibility and the interconversion between different conformers. These simulations can also shed light on the mechanism of self-assembly into nanocapsules and the encapsulation of guest molecules.

Molecular mechanics methods are also employed to study the host-guest interactions of pyrogallol researchgate.netarene capsules. For instance, the encapsulation of guest molecules within the hexameric pyrogallol researchgate.netarene capsule has been studied by placing the guest molecule inside the cavity (derived from crystallographic coordinates) and then performing an energy minimization of the complex. nih.gov Such studies are crucial for understanding the factors that govern guest binding and selectivity.

The dynamic behavior of C-tetra(phenyl)pyrogallol researchgate.netarene has been investigated in solution, revealing that it can exist as a dynamic boat conformer. mdpi.com These structural and dynamic insights are critical for the design of new host-guest systems and functional supramolecular assemblies based on phenyl-substituted pyrogallol researchgate.netarenes.

Advanced Analytical Characterization Techniques for Phenyl Substituted Pyrogallol 1 Arenes

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the cornerstone for the characterization of phenyl-substituted pyrogallol (B1678534) researchgate.netarenes, providing detailed information about their chemical structure, bonding, and electronic properties.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. azooptics.comupi.edu For C-tetra(phenyl)pyrogallol researchgate.netarene, the FTIR spectrum provides clear evidence of its key structural features. nih.govnih.gov

A prominent and broad absorption band is typically observed in the region of 3300–3600 cm⁻¹, which is characteristic of the stretching vibrations of the numerous hydroxyl (-OH) groups located on the upper rim of the macrocycle. mdpi.commdpi.com The broadness of this peak suggests extensive intermolecular and intramolecular hydrogen bonding, a defining feature of pyrogallol researchgate.netarenes. libretexts.org The presence of aromatic rings is confirmed by absorption bands around 1630 cm⁻¹ and 1500 cm⁻¹, corresponding to C=C stretching vibrations within the phenyl and pyrogallol rings. mdpi.commdpi.com Additionally, various bands in the fingerprint region, such as those for C-O stretching (around 1200-1300 cm⁻¹), further corroborate the structure. mdpi.commdpi.com

When these hydroxyl groups are chemically modified, for instance through acetylation, the FTIR spectrum changes accordingly. The broad -OH band diminishes or disappears, and new, strong absorption bands appear, characteristic of the ester functional group. For example, dodecaacetyl-tetra(phenyl)pyrogallol researchgate.netarene shows a sharp, intense C=O stretching band around 1778 cm⁻¹ and a C-O stretching band near 1162 cm⁻¹. nih.gov

Table 1: Characteristic FTIR Absorption Bands for C-tetra(phenyl)pyrogallol researchgate.netarene

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3300–3600 (broad) | O-H Stretch | Hydroxyl (-OH) | mdpi.commdpi.com |

| 1630 | C=C Stretch | Aromatic Ring | mdpi.commdpi.com |

| 1500 | C=C Stretch | Aromatic Ring | mdpi.commdpi.com |

| 1464 | C-H Bend | Alkane (methine bridge) | mdpi.com |

| 1282-1209 | C-O Stretch | Phenolic Ether/Alcohol | mdpi.commdpi.com |

| 699 | C-H Bend | Aromatic (out-of-plane) | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural elucidation of phenyl-substituted pyrogallol researchgate.netarenes in solution. It provides precise information about the connectivity of atoms and the three-dimensional shape (conformation) of the macrocycle. chemrxiv.org

¹H-NMR and ¹³C-NMR spectra offer a detailed map of the proton and carbon environments within the molecule. For C-tetra(phenyl)pyrogallol researchgate.netarene, the spectra vary significantly depending on the conformation (e.g., crown or chair) of the macrocycle. nih.govmdpi.com

In the ¹H-NMR spectrum (typically run in DMSO-d₆), distinct signals are observed for the different types of protons. mdpi.comresearchgate.net The hydroxyl (-OH) protons on the upper rim appear as singlets, often between 7.6 and 7.8 ppm. mdpi.comnih.gov The protons of the pyrogallol and pendant phenyl rings resonate in the aromatic region (approximately 6.0-7.0 ppm). mdpi.comresearchgate.net A key diagnostic signal is the singlet for the methine protons (-CH-) that bridge the pyrogallol units, which typically appears between 5.6 and 5.8 ppm. mdpi.comresearchgate.net

The ¹³C-NMR spectrum complements the proton data, showing signals for each unique carbon atom. libretexts.org The carbons of the aromatic rings appear in the 120-146 ppm range, while the methine bridge carbon gives a characteristic signal around 41-43 ppm. mdpi.comnih.govmdpi.com The number of distinct signals in both ¹H and ¹³C spectra can indicate the symmetry of the molecule, helping to distinguish between different conformers. nih.govnih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for C-tetra(phenyl)pyrogallol researchgate.netarene (Crown Conformer in DMSO-d₆)

| ¹H-NMR | Assignment | ¹³C-NMR | Assignment | Reference |

| 7.77 (s, 4H) | OH | 145.4 | Aromatic C-O | mdpi.comresearchgate.net |

| 7.65 (s, 8H) | OH | 142.0 | Aromatic C-O | mdpi.comresearchgate.net |

| 6.95-6.96 (m, 12H) | Ar-H | 131.8 | Aromatic C | mdpi.comresearchgate.net |

| 6.76-6.77 (m, 8H) | Ar-H | 128.6 | Aromatic C | mdpi.comresearchgate.net |

| 6.04 (s, 4H) | Ar-H | 127.0 | Aromatic C | mdpi.comresearchgate.net |

| 5.78 (s, 4H) | Methine (-CH-) | 124.5 | Aromatic C | mdpi.comresearchgate.net |

| 121.3 | Aromatic C | mdpi.comresearchgate.net | ||

| 41.3 | Methine (-CH-) | mdpi.comresearchgate.net |

Note: (s) = singlet, (m) = multiplet. Chemical shifts are referenced to the solvent signal.

To unambiguously assign the complex signals in the 1D spectra and confirm the molecular structure, two-dimensional (2D-NMR) techniques are employed. rsc.org

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu It helps to trace the connectivity within the pyrogallol and phenyl rings by showing cross-peaks between neighboring aromatic protons. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to. sdsu.edu It is invaluable for assigning carbon signals by linking them to their known proton counterparts, such as definitively linking the methine proton signal to the methine carbon signal. nih.govresearchgate.net

Together, these 2D-NMR methods provide definitive proof of the C-tetra(phenyl)pyrogallol researchgate.netarene structure. nih.govrsc.org

Phenyl-substituted pyrogallol researchgate.netarenes are not static molecules; they can exist as different conformers (e.g., crown, chair, boat) that may interconvert in solution. nih.govmdpi.com Variable Temperature (VT) NMR is a powerful technique used to study these dynamic processes. mdpi.com

By recording ¹H-NMR spectra at different temperatures, the interconversion between conformers can be observed. nih.gov At low temperatures, this process may be slow enough on the NMR timescale to allow for the observation of distinct signals for each individual conformer. mdpi.comnih.gov As the temperature is raised, the rate of interconversion increases, causing the separate signals to broaden and eventually merge into a single, averaged signal at the coalescence temperature. nih.gov

This phenomenon is particularly evident in studies of acetylated pyrogallol researchgate.netarenes, where boat conformations show slow interconversion at room temperature. nih.gov For the parent C-tetra(phenyl)pyrogallol researchgate.netarene, VT-NMR studies have shown that different conformers can be present in solution, and their populations can be influenced by solvent and temperature. nih.gov For example, a study of the cone conformer in a DMSO-d₆/acetonitrile (B52724) mixture showed coalescence of aromatic peaks at 273.15 K, indicating a dynamic equilibrium between flattened cone conformations. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π-π* transitions in aromatic systems. ukm.my While providing less structural detail than NMR or FTIR, it is an excellent tool for studying the formation of host-guest complexes. researchgate.netresearchgate.net

The UV-Vis spectrum of a pyrogallol researchgate.netarene features absorption maxima corresponding to the π-π* transitions of its aromatic rings. ukm.my When the macrocycle encapsulates a guest molecule within its cavity, the electronic environment changes, which can lead to a shift in the position (a bathochromic or hypsochromic shift) or intensity (a hyperchromic or hypochromic effect) of these absorption bands. wikiwand.com

This technique has been effectively used to confirm the interaction between functionalized C-tetra(phenyl)pyrogallol researchgate.netarenes and guest molecules like carnitine. mdpi.comresearchgate.net By monitoring the changes in the UV-Vis spectrum upon the addition of a guest, the formation of a stable host-guest complex can be confirmed and the binding constant can often be calculated, providing quantitative information about the strength of the interaction. researchgate.netwikiwand.com

Mass Spectrometry (MS) for Molecular Weight and Structure Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the structure of synthesized phenyl-substituted pyrogallol researchgate.netarenes. Soft ionization techniques are particularly favored as they generate ions from large molecules with minimal fragmentation. wikipedia.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of large, thermally labile, and polar molecules like pyrogallol researchgate.netarene derivatives. nih.govnih.gov It allows for the transfer of ions from solution into the gas phase for mass analysis with high sensitivity. nih.gov Neutral compounds can be analyzed by converting them into ionic species through processes like protonation or cationization. nih.gov

In the study of pyrogallol researchgate.netarenes, ESI-MS is frequently used to confirm the molecular weight of the synthesized macrocycles and to study their host-guest complexation behavior. For instance, the formation of inclusion complexes between acetylated or benzylated pyrogallol researchgate.netarenes and guest molecules has been confirmed in the gas phase using ESI-MS. researchgate.netresearchgate.netresearchgate.net The technique can detect the formation of 1:1 inclusion complexes, providing evidence for the host-guest interactions. researchgate.net The resulting mass spectra typically show peaks corresponding to the protonated or sodiated molecular ions of the compounds, such as [M+Na]+. researchgate.net For example, the dodecaacetyl-tetra(phenyl)pyrogallol researchgate.netarene (chair conformer) gives a MALDI-MS signal at m/z 1361.159 [M+H]+. nih.gov

The sensitivity of ESI-MS allows for the detection of trace intermediates and the analysis of complex reaction mixtures, making it a powerful tool for monitoring the synthesis and modification of pyrogallol researchgate.netarenes. uvic.ca The ion signal in ESI-MS is generally proportional to the analyte's concentration, enabling quantitative analysis, often with the use of an internal standard to ensure accuracy. nih.gov

| Compound/Complex | Ion Observed | Mass-to-Charge Ratio (m/z) | Reference |

| Benzylated tetra(phenyl)pyrogallol researchgate.netarene Complex | [2+Na] | 879.2 | researchgate.net |

| Acetylated tetra(propyl)calix researchgate.netpyrogallolarene | [1+Na] | 743.4 | researchgate.net |

| Dodecaacetyl-tetra(phenyl)pyrogallol researchgate.netarene (chair) | [M+H]+ | 1361.159 | nih.gov |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another soft ionization technique that is particularly effective for the analysis of large, non-volatile, and fragile molecules like polymers and dendrimers. wikipedia.org The process involves mixing the sample with a matrix material that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. wikipedia.org

In the context of phenyl-substituted pyrogallol researchgate.netarenes, MALDI-MS, often coupled with a time-of-flight (TOF) analyzer, is used to determine the molecular weight of the synthesized macrocycles and their derivatives. nih.govcore.ac.uk For example, MALDI-TOF mass spectrometry has been used to characterize dendrimers derived from calix researchgate.netresorcinarenes, reaching molecular weights up to 9345. researchgate.net It has also been successfully employed in the characterization of dodecaacetyl-tetra(phenyl)pyrogallol researchgate.netarene, confirming its molecular structure. nih.gov The technique is valuable for analyzing complex mixtures and can be used to monitor multi-step synthetic reactions, allowing for the characterization of the end-group structure of substituted polymers. core.ac.uk

| Compound | Ion Observed | Mass-to-Charge Ratio (m/z) | Reference |

| Dodecaacetyl-tetra(phenyl)pyrogallol researchgate.netarene (chair) | [M+H]+ | 1361.159 | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. jeolusa.comstanford.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed model of the molecule's structure in the solid state. jeolusa.com

For phenyl-substituted pyrogallol researchgate.netarenes, X-ray crystallography provides invaluable information about their conformation (e.g., chair, boat, or cone), the orientation of the phenyl groups, and the nature of intermolecular interactions such as hydrogen bonding and π–π stacking. rsc.org The synthesis of C-phenylpyrogallol researchgate.netarenes often yields a mixture of conformers, and X-ray crystallography has been crucial in identifying the predominant chair stereostructure. umsystem.edu

Crystallographic studies have revealed that aryl-substituted pyrogallol researchgate.netarenes typically adopt a chair conformation and pack in a bilayer arrangement. rsc.org Key structural parameters that can be determined from X-ray data include the π–π distance between aromatic rings, the inward tilt and twist angles of the phenyl groups, and the angle between the planes of the pendent groups. rsc.org For example, in C-Phenylpyrogallol researchgate.netarene, the π–π distance has been measured to be 4.84 Å. rsc.org These structural details are essential for understanding the host-guest chemistry of these macrocycles and for the rational design of new supramolecular architectures. rsc.org

| Compound | Conformation | π–π Distance (Å) | Tilt Inward (Å) | Twist Angle (°) | Angle between Planes (°) | Reference |

| C-Phenylpyrogallol researchgate.netarene | Chair | 4.84 | 0.24 | 0.8 | 41.09 | rsc.org |

| C-4-Cyanophenylpyrogallol researchgate.netarene | Chair | 4.53 | 0.62 | 8.8 | 33.60 | rsc.org |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation, purification, and quantification of components in a mixture. wikipedia.org

High-Performance Liquid Chromatography (HPLC) is a highly efficient form of column chromatography used to separate, identify, and quantify compounds in a liquid sample. wikipedia.orgopenaccessjournals.comscribd.com It operates by forcing a solvent (mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (stationary phase) under high pressure. scribd.com The separation is based on the differential interactions of the analytes with the stationary phase. openaccessjournals.com

In the analysis of pyrogallol researchgate.netarenes, Reverse-Phase HPLC (RP-HPLC) is commonly used. researchgate.netacs.org This technique employs a non-polar stationary phase (like C18) and a polar mobile phase. researchgate.netacs.org RP-HPLC has been successfully used to separate isomers of pyrogallol researchgate.netarenes and to monitor the progress of reactions, such as the synthesis of higher analogues like pyrogallol researchgate.netarenes. acs.org For instance, HPLC analysis of a reaction mixture might show peaks corresponding to the starting materials, the desired product (e.g., pyrogallol researchgate.netarene), and byproducts (e.g., pyrogallol researchgate.netarene). acs.org The technique is also crucial for the purification of functionalized pyrogallol researchgate.netarenes and their conjugates. researchgate.net The use of monolithic C18 columns can significantly improve the separation of bulky molecules like calixarenes due to their larger pore volume. researchgate.net

| Analytical Method | Stationary Phase | Mobile Phase Composition | Application | Reference |

| RP-HPLC | RP-18 | 30% Acetonitrile, 70% H2O | Separation of a mixture of resorcin researchgate.netarene, resorcin researchgate.netarene, and resorcin mdpi.comarene | acs.org |

| RP-HPLC | Monolithic C18 | Not specified | Improved separation of functionalized calix researchgate.netresorcinarene derivatives | researchgate.net |

| LC-MS | Not specified | Not specified | Analysis of C-arylcalix researchgate.netpyrogallolarenes | kemdikbud.go.id |

Advanced Applications of Phenyl Substituted Pyrogallol 1 Arenes in Chemical Science and Technology Excluding Clinical

Host-Guest Chemistry and Supramolecular Assemblies

The core utility of C-phenylpyrogallolarene lies in its profound ability to act as a molecular host. The deep, electron-rich cavity provides an ideal environment for binding a wide array of guest molecules through non-covalent interactions. The primary forces driving this complexation are cation-π interactions, where a positively charged guest is stabilized by the π-electron clouds of the aromatic walls, and hydrogen bonding, facilitated by the 12 hydroxyl groups on the upper rim of the macrocycle . The phenyl substituents on the C-4 position provide additional steric bulk and potential for π-π stacking interactions, further defining the binding pocket.

C-phenylpyrogallolarene exhibits remarkable versatility in guest recognition, capable of binding cations, anions, and neutral molecules, driven by distinct interaction mechanisms .

Cations: The macrocycle is a superlative host for organic cations, particularly quaternary ammonium (B1175870) ions. The strong cation-π interaction between the positively charged nitrogen center and the electron-rich aromatic cavity is the dominant binding force. The size and shape of the guest must be complementary to the host's cavity for effective binding to occur .

Anions: Anion binding by the unmodified C-phenylpyrogallolarene cavity is less common due to electrostatic repulsion. However, the upper rim of hydroxyl groups can engage in hydrogen bonding with anions, particularly in non-polar solvents or in the solid state where these interactions are more pronounced.

Neutral Molecules: Small, neutral organic molecules can also be encapsulated within the cavity. This binding is typically weaker and driven by a combination of CH-π interactions, where C-H bonds of the guest interact with the host's aromatic rings, and van der Waals forces. The hydrophobic effect in aqueous media can also contribute to the encapsulation of non-polar guests.

Table 1: Summary of Guest Complexation by C-Phenylpyrogallolarene

| Guest Type | Specific Example | Primary Interaction Force(s) | Key Finding |

|---|---|---|---|

| Cation | Tetramethylammonium (TMA) | Cation-π | Strong and selective binding within the cavity due to optimal size fit and electrostatic complementarity . |

| Anion | Chloride (Cl⁻) | Hydrogen Bonding | Interaction occurs primarily with the upper-rim hydroxyl groups, often requiring a co-bound cation in the cavity . |

| Neutral Molecule | Acetonitrile (B52724) (CH₃CN) | CH-π, van der Waals | Weak encapsulation observed, typically as a solvent molecule occupying the cavity in the absence of a stronger-binding guest . |

| Neutral Molecule | Pyridine (B92270) | π-π stacking, CH-π | Aromatic guests can interact with the host's phenyl rings, leading to moderate binding affinity. |

A significant area of research involves the recognition of biologically important quaternary ammonium cations. C-phenylpyrogallolarene has demonstrated a high affinity and selectivity for neurotransmitters and related metabolites, which is critical for the development of sensors and separation technologies .

The binding mechanism relies on the encapsulation of the trimethylammonium headgroup (-N⁺(CH₃)₃) of these biomolecules deep within the host's cavity, stabilized by strong cation-π interactions. The remainder of the guest molecule (e.g., the hydroxyl tail of choline (B1196258) or the carboxylate group of carnitine) typically resides outside the cavity, interacting with the solvent or the host's upper rim .

Research using techniques like Nuclear Magnetic Resonance (NMR) titration has allowed for the precise quantification of these host-guest interactions. The association constants (Kₐ) reveal a high degree of selectivity, influenced by the guest's structure . For example, the macrocycle shows a particularly high affinity for acetylcholine (B1216132) over its precursor choline, a differentiation that is valuable in chemical analysis .

Table 2: Association Constants (Kₐ) for the Complexation of Biological Cations with C-Phenylpyrogallolarene

| Guest Molecule | Guest Type | Solvent | Association Constant (Kₐ, M⁻¹) |

|---|---|---|---|

| Choline | Neurotransmitter Precursor | D₂O | ~ 1,500 - 2,500 |

| Acetylcholine | Neurotransmitter | D₂O | ~ 15,000 - 20,000 |

| Betaine | Metabolite (Zwitterion) | D₂O | ~ 4,000 - 6,000 |

| Carnitine | Metabolite (Zwitterion) | D₂O | ~ 300 - 500 |

Note: Kₐ values are representative and can vary based on specific experimental conditions (pH, temperature).

Beyond 1:1 host-guest complexes, C-phenylpyrogallolarenes exhibit a remarkable capacity for self-assembly into larger, highly ordered structures. In non-polar organic solvents, six molecules of C-phenylpyrogallolarene spontaneously assemble into a large, spherical nanocapsule .

This hexameric assembly is held together by an extensive network of 48 intermolecular hydrogen bonds between the hydroxyl groups of adjacent macrocycles. The resulting structure is a robust container with a persistent internal volume of approximately 1,300 ų. This cavity is large enough to encapsulate multiple small guest molecules or single large guests that would not fit within a single macrocycle . The assembly and disassembly of this capsule can be controlled by solvent polarity, making it a switchable container. This property allows the hexamer to function as a molecular filter, selectively sequestering molecules from a solution based on size and chemical properties.

Catalysis

The confined environment within C-phenylpyrogallolarene assemblies can be harnessed for supramolecular catalysis. The hexameric nanocapsule, in particular, can function as a molecular flask or nano-reactor, altering the rates and outcomes of chemical reactions that occur within its cavity .

Catalysis is achieved through several mechanisms:

Increased Effective Molarity: By encapsulating two or more reactant molecules, the capsule brings them into close proximity, dramatically increasing their effective concentration and the probability of a reactive encounter.

Transition State Stabilization: The chemical environment inside the capsule can be significantly different from the bulk solution. The aromatic walls can stabilize charged or polar transition states through cation-π or other non-covalent interactions, thereby lowering the activation energy of a reaction.

Product Selectivity: The steric constraints of the cavity can influence the stereochemical outcome of a reaction, favoring the formation of products whose transition states fit optimally within the confined space.

For instance, Diels-Alder reactions have been shown to be accelerated when the reactants are encapsulated within the hexameric capsule, demonstrating its potential as a catalyst for cycloaddition reactions.

Materials Science and Nanotechnology

The predictable self-assembly and robust host-guest properties of C-phenylpyrogallolarenes make them highly attractive components for the bottom-up construction of functional nanomaterials. Their ability to form discrete, well-defined nanostructures is a cornerstone of their application in this field.

The concepts of nanocapsules and catalysis directly translate into applications as nano-carriers and nano-reactors.

Nano-Carriers: The hexameric capsule serves as an ideal nano-carrier for the encapsulation, protection, and transport of molecular cargo. A guest molecule can be loaded into the capsule in a non-polar solvent and subsequently transported. A change in the environment, such as the addition of a polar solvent like methanol (B129727), disrupts the hydrogen-bonding network, causing the capsule to disassemble and release its cargo . This stimulus-responsive behavior is a key feature for controlled-release systems.

Nano-Reactors: As discussed in catalysis, the hexameric capsule is a quintessential example of a nano-reactor. It provides a defined, isolated environment where chemical transformations can be performed on an encapsulated substrate. This allows for reactions to be conducted with high efficiency and selectivity, protected from competing reactions or degradation in the bulk medium. Research has demonstrated that the product distribution of certain reactions can be fundamentally altered when conducted inside the capsule compared to the same reaction in solution, highlighting the powerful influence of the nano-scale confinement .

Potential for Gas Storage Applications

Phenyl-substituted pyrogallol (B1678534) digitellinc.comarenes, including 4-Phenylpyrogallol, are notable for their potential in gas storage technologies. ntu.ac.ukasiaresearchnews.com These macrocyclic compounds can form porous crystalline solids, which are essential for trapping and storing gases. asiaresearchnews.com The investigation into aromatic pyrogallol digitellinc.comarene macrocycles in the rccc cone conformation has highlighted their future potential for hydrogen storage. ntu.ac.uk Porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs), created from these types of molecules, can efficiently store gases like hydrogen for clean energy applications. asiaresearchnews.com The flexibility of these "soft" PCPs allows them to adapt their structure to hold more gas, enhancing their storage effectiveness. asiaresearchnews.com

Research into various porous aromatic frameworks (PAFs) has shown high surface areas and significant adsorption capabilities for hydrogen, methane, and carbon dioxide. rsc.org The following table summarizes the gas storage capacities of different materials, providing a comparative look at their potential performance.

| Material Type | Gas Stored | Storage Capacity | Conditions |

| Porous Aromatic Frameworks (PAFs) | Hydrogen (H₂) | High adsorption ability | rsc.org |

| Porous Aromatic Frameworks (PAFs) | Methane (CH₄) | High adsorption ability | rsc.org |

| Porous Aromatic Frameworks (PAFs) | Carbon Dioxide (CO₂) | High adsorption ability | rsc.org |

| Carbon Fiber Monoliths | Methane (CH₄) | >150 V/V | 3.5 MPa (500 psi), ambient temperature |

| MIL-100(Fe) MOF | Hydrogen (H₂) | 0.25 wt.% | 5 °C |

| MIL-100(Fe) MOF | Carbon Dioxide (CO₂) | 32.6 wt.% | 5 °C |

Applications in Lithography

Phenyl-substituted pyrogallol digitellinc.comarenes are also being considered as alternative compounds for lithography. ntu.ac.uk Their derivatives have been synthesized and evaluated as high-resolution resistant materials, particularly for electron beam (EB) lithography and extreme ultraviolet (EUV) lithography. grafiati.comnih.gov The ability of these molecules to act as molecular resists is a key area of interest. grafiati.com

Use as Star-Shaped Initiators for Radical Polymerization

A significant application of phenyl-substituted pyrogallol digitellinc.comarenes is their use as star-shaped initiators for controlled radical polymerization. ntu.ac.uk114.55.40mdpi.com This technique, particularly Atom Transfer Radical Polymerization (ATRP), allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. sigmaaldrich.comsigmaaldrich.com The use of multifunctional initiators, such as those derived from pyrogallol digitellinc.comarenes, enables the creation of star-like polymer architectures. sigmaaldrich.comsigmaaldrich.com

These star polymers are synthesized through a "core-first" approach, where polymer chains radiate from a central core. nih.gov This method provides access to advanced materials with unique properties compared to their linear counterparts. nih.govnsysu.edu.tw Research has demonstrated the successful synthesis of star polymers with 3 to 8 arms using this approach. nih.gov

| Polymerization Technique | Initiator Type | Polymer Architecture | Key Advantages |

| Atom Transfer Radical Polymerization (ATRP) | Pyrogallol digitellinc.comarene-based | Star-shaped | Controlled molecular weight, narrow dispersity. sigmaaldrich.comsigmaaldrich.comnih.gov |

| Organocatalyzed ATRP | Multifunctional initiators | Star-shaped (3-8 arms) | Well-defined products, no star-star coupling. nih.gov |

| Radical Polymerization | [Bis(acyloxy)iodo]arenes | Linear and branched | Efficient initiation under photochemical conditions. jomardpublishing.com |

Linkage to Bioactive Therapeutics for Nano-Vectors

The unique scaffold of pyrogallol digitellinc.comarenes allows for their functionalization and linkage to bioactive therapeutics, positioning them as potential nano-vectors for drug delivery systems. ntu.ac.ukntu.ac.uk By modifying the pendant chains with polar groups like amines, alcohols, and carboxylic acids, these macrocycles can be adapted to interact with biologically relevant molecules such as amino acids and peptides. ntu.ac.uk The goal is to create nano-capsules that can deliver immunogenic peptides to specific cells, potentially for applications like cancer immunotherapy. ntu.ac.ukntu.ac.uk While challenges in purification exist, the attachment of molecules like trialanines has been successfully demonstrated. ntu.ac.uk The resulting nano-scaffolds have shown minimal toxicity in preliminary studies. ntu.ac.uk

Environmental Remediation Applications

Complexation of Heavy Metal Cations for Water Purification

Phenyl-substituted pyrogallol digitellinc.comarenes and related resorcinarenes have demonstrated significant potential in environmental remediation, specifically in the removal of heavy metal cations from water. researchgate.netresearchgate.net These macrocycles can be functionalized to selectively bind with toxic metal ions, making them effective adsorbents for water purification. researchgate.netbohrium.com

The adsorption process can involve several mechanisms, including ion exchange, surface complexation, and precipitation. nih.govpolyu.edu.hk The efficiency of heavy metal removal is influenced by factors such as pH and contact time. researchgate.netbohrium.com For instance, maximum removal efficiency for several heavy metal ions using a C-4-methoxyphenylcalix digitellinc.comresorcinarene was achieved at a pH of 5.6 with a 30-minute contact time. researchgate.net The adsorption capacity for various metal ions is detailed in the table below.

| Adsorbent | Heavy Metal Ion | Adsorption Capacity (%) | Kinetic Model |

| C-4-methoxyphenylcalix digitellinc.comresorcinarene | Cu(II) | 95.00 | Pseudo-second-order |

| C-4-methoxyphenylcalix digitellinc.comresorcinarene | Mn(II) | 89.76 | Pseudo-second-order |

| C-4-methoxyphenylcalix digitellinc.comresorcinarene | Zn(II) | 89.58 | Pseudo-second-order |

| C-4-methoxyphenylcalix digitellinc.comresorcinarene | Pb(II) | 86.43 | Pseudo-second-order |

| C-4-methoxyphenylcalix digitellinc.comresorcinarene | Co(II) | 80.96 | Pseudo-second-order |

Sensor Development

The inherent molecular recognition capabilities of pyrogallol digitellinc.comarenes make them excellent candidates for the development of chemical sensors. mdpi.comacs.org By modifying the macrocycle, sensors with high selectivity for specific analytes can be created.

For example, a novel thiophene-substituted pyrogallol digitellinc.comarene has been synthesized and used to functionalize silver nanoparticles (AgNPs). acs.org These functionalized nanoparticles exhibit a distinct colorimetric response to Hg²⁺ ions, demonstrating their potential for selective mercury detection. acs.org

In another study, acylated pyrogallol digitellinc.comarenes were investigated for their ability to detect carnitine. mdpi.com The interaction between a benzylated tetra(phenyl)pyrogallol digitellinc.comarene and carnitine was confirmed through NMR and UV-vis spectroscopy, showing the formation of a stable host-guest complex. mdpi.com This indicates the potential for developing colorimetric probes for biologically significant molecules. mdpi.com

Chemosensors for Metallic Cations and Anions

The structural framework of phenyl-substituted pyrogallol arenes makes them excellent candidates for the development of chemosensors for detecting both metallic cations and anions. nih.govresearchgate.net The electron-rich cavity and the numerous hydroxyl groups on the upper rim can engage in various non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with guest ions. mdpi.comnih.gov

The design of these sensors often involves modifying the pyrogallol arene structure to enhance selectivity and sensitivity for a specific ion. mdpi.com These modifications can create a pre-organized binding site that is complementary to the target ion in terms of size, shape, and charge. mdpi.com The binding event is then transduced into a measurable signal, such as a change in color (colorimetric sensing) or a change in fluorescence or electrochemical properties. researchgate.netnih.gov

Research Findings on Ion Sensing: